molecular formula C8H3ClF5N3O3 B14600266 N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide CAS No. 60792-72-5

N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide

Katalognummer: B14600266
CAS-Nummer: 60792-72-5
Molekulargewicht: 319.57 g/mol
InChI-Schlüssel: QECOAXZQPGSXAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a chlorine atom and a nitro group, along with a pentafluoropropanamide moiety. Its distinct chemical structure makes it a subject of interest in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-3-nitropyridine as the primary starting material.

    Reaction with Pentafluoropropanoyl Chloride: The 5-chloro-3-nitropyridine is reacted with pentafluoropropanoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up Reactions: The reactions are scaled up using larger quantities of starting materials and reagents.

    Optimization of Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and efficiency.

    Automated Purification: Industrial purification methods may include automated systems for recrystallization or chromatography to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen-containing functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

    Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Reduction Products: Reduction of the nitro group results in the formation of the corresponding amine.

    Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives, depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: It may inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: The compound can influence various cellular pathways, leading to changes in cell function and behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(5-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide: This compound has a similar structure but with a trifluoroacetamide group instead of a pentafluoropropanamide group.

    N-(5-Chloro-3-nitropyridin-2-yl)acetamide: This compound features an acetamide group, making it less fluorinated compared to the pentafluoropropanamide derivative.

Uniqueness

N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Eigenschaften

CAS-Nummer

60792-72-5

Molekularformel

C8H3ClF5N3O3

Molekulargewicht

319.57 g/mol

IUPAC-Name

N-(5-chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide

InChI

InChI=1S/C8H3ClF5N3O3/c9-3-1-4(17(19)20)5(15-2-3)16-6(18)7(10,11)8(12,13)14/h1-2H,(H,15,16,18)

InChI-Schlüssel

QECOAXZQPGSXAW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NC(=O)C(C(F)(F)F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.